
N-(2-Amino-2-phenylethyl)quinoline-8-sulfonamide
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Overview
Description
N-(2-Amino-2-phenylethyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline ring system, which is a nitrogen-containing heterocycle, and a sulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization to form the quinoline ring .
The reaction typically involves the nucleophilic attack of the amine group on the sulfonyl chloride, leading to the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of quinoline sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-phenylethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Amino-2-phenylethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism . By binding to the enzyme, the compound disrupts its function, leading to reduced ATP production and impaired cancer cell growth . Additionally, the sulfonamide group can interact with other enzymes and receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
N-(2-Amino-2-phenylethyl)quinoline-8-sulfonamide can be compared with other quinoline sulfonamides and related compounds:
Quinoline-8-sulfonamide: Similar structure but lacks the phenylethylamine moiety.
N-(2-Amino-2-phenylethyl)quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(2-Amino-2-phenylethyl)quinoline-8-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H17N3O2S/c18-15(13-6-2-1-3-7-13)12-20-23(21,22)16-10-4-8-14-9-5-11-19-17(14)16/h1-11,15,20H,12,18H2 |
InChI Key |
OXZJVPVPAOUOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N |
Origin of Product |
United States |
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